(2E)-1-[3-(difluoromethoxy)phenyl]-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one
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Overview
Description
(2E)-1-[3-(difluoromethoxy)phenyl]-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one is an organic compound that features both difluoromethoxy and difluorophenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[3-(difluoromethoxy)phenyl]-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one typically involves the following steps:
Formation of the difluoromethoxyphenyl intermediate: This can be achieved through the reaction of a suitable phenol with a difluoromethylating agent under basic conditions.
Formation of the difluorophenylamine intermediate: This involves the reaction of a suitable aniline derivative with a difluorinating agent.
Coupling of the intermediates: The final step involves coupling the two intermediates through a condensation reaction, often under acidic or basic conditions, to form the desired enone structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the enone moiety.
Reduction: Reduction reactions could target the enone moiety, converting it to a saturated ketone.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield saturated ketones or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, such compounds might be explored for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, the compound could be used in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it acts on a receptor, it might mimic or block the natural ligand, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-[3-(trifluoromethoxy)phenyl]-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one
- (2E)-1-[3-(difluoromethoxy)phenyl]-3-[(2,4-dichlorophenyl)amino]prop-2-en-1-one
Uniqueness
The unique combination of difluoromethoxy and difluorophenyl groups in (2E)-1-[3-(difluoromethoxy)phenyl]-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one may confer distinct chemical and biological properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets.
Properties
Molecular Formula |
C16H11F4NO2 |
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Molecular Weight |
325.26 g/mol |
IUPAC Name |
(E)-3-(2,4-difluoroanilino)-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C16H11F4NO2/c17-11-4-5-14(13(18)9-11)21-7-6-15(22)10-2-1-3-12(8-10)23-16(19)20/h1-9,16,21H/b7-6+ |
InChI Key |
UJLOCLMPFBUANG-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)/C=C/NC2=C(C=C(C=C2)F)F |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)C=CNC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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